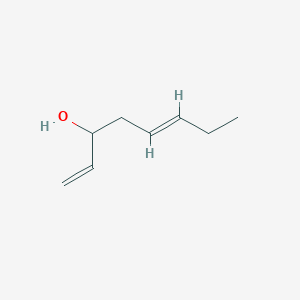
Octa-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O It is a type of alcohol with a double bond configuration denoted by the (Z) prefix, indicating that the higher priority substituents on each carbon of the double bond are on the same side
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-octadiene. In this method, 1,5-octadiene is first treated with a borane reagent, such as diborane (B2H6), to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction conditions are carefully controlled to favor the formation of the (Z) isomer over the (E) isomer.
Análisis De Reacciones Químicas
Types of Reactions
Octa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of (Z)-1,5-octadien-3-one or (Z)-1,5-octadien-3-oic acid.
Reduction: Formation of (Z)-1,5-octadiene.
Substitution: Formation of (Z)-1,5-octadien-3-chloride or (Z)-1,5-octadien-3-bromide.
Aplicaciones Científicas De Investigación
Octa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Octa-1,5-dien-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,5-octadien-3-ol: The (E) isomer of 1,5-octadien-3-ol, where the higher priority substituents on each carbon of the double bond are on opposite sides.
1,5-octadiene: A similar compound without the hydroxyl group.
3-octanol: A saturated alcohol with a similar carbon chain length but without double bonds.
Uniqueness
Octa-1,5-dien-3-ol is unique due to its specific (Z) configuration, which can influence its reactivity and interactions compared to its (E) isomer
Propiedades
Número CAS |
50306-18-8 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
(5Z)-octa-1,5-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5- |
Clave InChI |
APFBWMGEGSELQP-AATRIKPKSA-N |
SMILES |
CCC=CCC(C=C)O |
SMILES isomérico |
CC/C=C/CC(C=C)O |
SMILES canónico |
CCC=CCC(C=C)O |
Densidad |
0.854-0.867 |
Descripción física |
Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma |
Pictogramas |
Flammable |
Pureza |
95% min. |
Solubilidad |
Slighty soluble Soluble (in ethanol) |
Sinónimos |
octa-1,5-dien-3-ol octa-1,5-dien-3-ol, (E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















